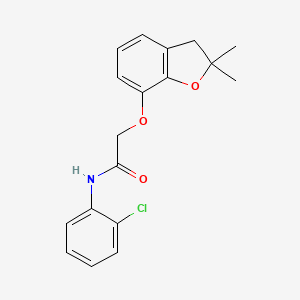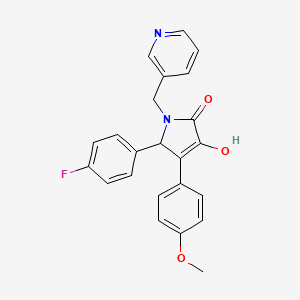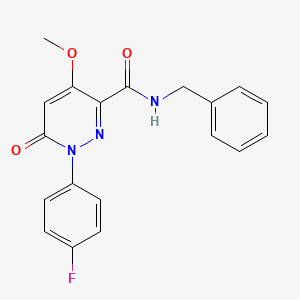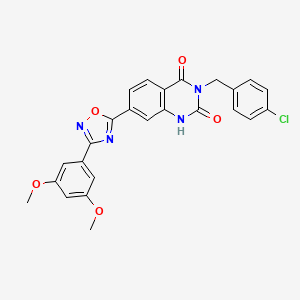![molecular formula C23H22N4O3 B14974591 3-benzyl-5-methyl-N-(4-methylbenzyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14974591.png)
3-benzyl-5-methyl-N-(4-methylbenzyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-BENZYL-5-METHYL-N-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H,5H-PYRROLO[3,2-D]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolopyrimidine core, which is a fused bicyclic system containing both pyrrole and pyrimidine rings. The presence of benzyl, methyl, and carboxamide groups further enhances its chemical properties and potential biological activities.
Métodos De Preparación
The synthesis of 3-BENZYL-5-METHYL-N-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H,5H-PYRROLO[3,2-D]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as pyrrole and pyrimidine derivatives.
Introduction of Benzyl and Methyl Groups: These groups can be introduced through alkylation reactions using benzyl and methyl halides.
Formation of the Carboxamide Group: This step involves the reaction of the intermediate compound with an amine derivative, such as 4-methylphenylmethylamine, under appropriate conditions to form the carboxamide group.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and scalability. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.
Análisis De Reacciones Químicas
3-BENZYL-5-METHYL-N-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H,5H-PYRROLO[3,2-D]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halides, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
3-BENZYL-5-METHYL-N-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H,5H-PYRROLO[3,2-D]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, including antiviral, anticancer, and antimicrobial properties. It is used in the development of new therapeutic agents.
Medicine: Due to its biological activities, the compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical products, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-BENZYL-5-METHYL-N-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H,5H-PYRROLO[3,2-D]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparación Con Compuestos Similares
3-BENZYL-5-METHYL-N-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H,5H-PYRROLO[3,2-D]PYRIMIDINE-7-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also have a fused bicyclic system and show similar biological activities, including anticancer and antiviral properties.
Indole Derivatives: Indole derivatives have a similar aromatic structure and are known for their diverse biological activities, including antimicrobial and anticancer properties.
Benzimidazole Derivatives: These compounds have a benzimidazole core and show a wide range of biological activities, including antimicrobial and anticancer effects.
The uniqueness of 3-BENZYL-5-METHYL-N-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H,5H-PYRROLO[3,2-D]PYRIMIDINE-7-CARBOXAMIDE lies in its specific structure and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C23H22N4O3 |
|---|---|
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
3-benzyl-5-methyl-N-[(4-methylphenyl)methyl]-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C23H22N4O3/c1-15-8-10-16(11-9-15)12-24-21(28)18-14-26(2)20-19(18)25-23(30)27(22(20)29)13-17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3,(H,24,28)(H,25,30) |
Clave InChI |
UEMWMKSWRLRUJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CNC(=O)C2=CN(C3=C2NC(=O)N(C3=O)CC4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide](/img/structure/B14974509.png)
![N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-5-yl]pyridine-4-carboxamide](/img/structure/B14974515.png)

![3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14974540.png)

![N-(4-ethylphenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B14974550.png)


![N-(2,3-Dimethylphenyl)-2-{[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B14974566.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B14974570.png)
![Methyl 4-oxo-2-sulfanylidene-3-(3-{[(thiophen-2-yl)methyl]carbamoyl}propyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B14974577.png)
![methyl [4-({1-[(2,5-difluorophenyl)amino]-1-oxobutan-2-yl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B14974592.png)

![4-{6,6-Dimethyl-3-[(4-methylphenyl)carbamoyl]-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-9-yl}benzoic acid](/img/structure/B14974607.png)
